Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate
Description
Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate is a cyclohexane derivative featuring a hydroxyl group at position 4, two methyl groups at position 2, and a methyl ester carboxylate moiety. This structure imparts unique physicochemical properties, including polarity from the hydroxyl group and steric hindrance from the dimethyl substituents.
Key functional groups:
- Hydroxyl group (4-position): Enhances solubility in polar solvents via hydrogen bonding.
- Methyl ester (carboxylate): Contributes to volatility and reactivity in esterification or hydrolysis reactions.
Synthetic routes for similar cyclohexane derivatives often involve catalytic hydrogenation (e.g., Rh/Al₂O₃ for diol synthesis in 4-hydroxycyclohexanones ) or Maillard reaction pathways for furanones . Applications may include flavor chemistry, pharmaceuticals, or intermediates in organic synthesis, though further research is needed to confirm these uses.
Properties
IUPAC Name |
methyl 4-hydroxy-2,2-dimethylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h7-8,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVIIWLPMNHABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC1C(=O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate typically involves the esterification of 4-hydroxy-2,2-dimethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-2,2-dimethylcyclohexanecarboxylate.
Reduction: Formation of 4-hydroxy-2,2-dimethylcyclohexanol.
Substitution: Formation of 4-chloro-2,2-dimethylcyclohexanecarboxylate or similar derivatives.
Scientific Research Applications
Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Methyl 4-Methylcyclohexanecarboxylate ()
Structural Differences :
- Lacks the hydroxyl group at position 4; instead, a methyl group is present.
- Shares the methyl ester carboxylate but has only one methyl substituent (4-methyl vs. 2,2-dimethyl).
Physicochemical Properties :
Reactivity :
- The hydroxyl group in the target compound enables participation in hydrogen bonding and acid-base reactions, unlike the 4-methyl analog.
- Both compounds may undergo ester hydrolysis, but steric hindrance from 2,2-dimethyl groups in the target could slow nucleophilic attacks.
4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone (HDMF) ()
Structural Differences :
- HDMF is a furanone (aromatic oxygen-containing ring) vs. the cyclohexane backbone of the target compound.
- Both feature hydroxyl and methyl groups, but positions differ (2,5-dimethyl in HDMF vs. 2,2-dimethyl in the target).
Reactivity :
- HDMF’s aromaticity makes it prone to electrophilic substitution, whereas the target compound’s cyclohexane ring favors addition or ring-opening reactions.
4-Hydroxycyclohexanones ()
Structural Differences :
- 4-Hydroxycyclohexanones feature a ketone group instead of an ester.
- Example: trans-2-c-6-dimethyl-e-4-hydroxycyclohexanone has dimethyl groups at positions 2 and 6 .
Functional Group Reactivity :
- Ketones (4-hydroxycyclohexanones) undergo nucleophilic addition, while esters (target compound) are more reactive toward hydrolysis or transesterification.
Notes and Limitations
Data Gaps : Direct experimental data on this compound is scarce in the provided evidence; properties are inferred from analogs.
Stereochemical Considerations: The target compound’s 2,2-dimethyl groups may enforce specific conformations, akin to diastereomer separation in 4-hydroxycyclohexanones .
Contradictions: Furanones () and cyclohexane derivatives () differ markedly in aromaticity and stability, limiting direct comparisons.
Biological Activity
Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate (MDMC) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
MDMC is characterized by its unique cyclohexane structure with a hydroxyl group and a carboxylate ester. The molecular formula is , and its structure can be represented as follows:
1. Antimicrobial Activity
MDMC has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit varying degrees of activity against both gram-positive and gram-negative bacteria. For instance, derivatives of cyclohexanecarboxylates have been reported to inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Targeted | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Hydroxy-2-methylcyclohexanone | Staphylococcus aureus | 15 | |
| This compound | E. coli | 20 | |
| Ethyl 4-hydroxy-2-methylcyclohexanecarboxylate | Bacillus subtilis | 10 |
2. Enzyme Inhibition
MDMC has been studied for its potential as an enzyme inhibitor. Specifically, it may exhibit inhibitory effects on enzymes involved in metabolic pathways, including those related to tyrosinase, which is crucial in melanin synthesis.
Case Study: Tyrosinase Inhibition
A study investigating the inhibition of tyrosinase by various hydroxylated compounds found that MDMC could potentially reduce melanin production, which has implications in skin pigmentation disorders.
3. Anti-inflammatory Effects
Research has indicated that compounds similar to MDMC may possess anti-inflammatory properties. These effects are particularly relevant in conditions such as arthritis and other inflammatory diseases.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | Inflammation Model | Effect Observed | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced edema | Reduced swelling | |
| 4-Hydroxy-2-methylcyclohexanone | LPS-induced inflammation | Decreased cytokine levels |
The biological activity of MDMC can be attributed to its structural features that allow it to interact with various biological targets:
- Hydroxyl Groups : These groups can form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of activity.
- Cyclohexane Ring : The rigidity provided by the cyclohexane structure may enhance binding affinity to target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
